3-(3-Nitrobenzylidene)pyrrolidin-2-one
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Overview
Description
3-(3-Nitrobenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones Pyrrolidin-2-ones are five-membered lactams that are commonly found in natural products and synthetic compounds with potent biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrobenzylidene)pyrrolidin-2-one typically involves the condensation of 3-nitrobenzaldehyde with pyrrolidin-2-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrobenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-(3-Nitrobenzylidene)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrobenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the nitrobenzylidene group.
3-Iodopyrroles: Compounds with similar structural motifs but different substituents.
Indole derivatives: Compounds with a similar aromatic ring structure.
Uniqueness
3-(3-Nitrobenzylidene)pyrrolidin-2-one is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(3Z)-3-[(3-nitrophenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N2O3/c14-11-9(4-5-12-11)6-8-2-1-3-10(7-8)13(15)16/h1-3,6-7H,4-5H2,(H,12,14)/b9-6- |
InChI Key |
IEABNLILOQKYOC-TWGQIWQCSA-N |
Isomeric SMILES |
C\1CNC(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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